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Application Notes and Protocols for Cell Tracking in Biological Systems

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Compound of Interest		
Compound Name:	C.I. Direct violet 66	
Cat. No.:	B1596203	Get Quote

Topic: A Validated Alternative to **C.I. Direct Violet 66** for Use as a Tracking Dye in Biological Systems

Disclaimer: Initial assessment of **C.I. Direct Violet 66**, a dye primarily used in the textile and paper industries, found no evidence of its application as a tracking dye in biological systems within the peer-reviewed scientific literature.[1][2][3] Dyes of this class can be toxic to living cells and may have properties unsuitable for live-cell imaging. Furthermore, certain benzidine-based direct dyes have been classified as possibly carcinogenic to humans.[4][5] Therefore, this document provides detailed application notes and protocols for a well-characterized and validated alternative: CellTracker™ Violet BMQC.

Application Notes: CellTracker™ Violet BMQC Introduction

CellTracker™ Violet BMQC is a fluorescent dye designed for monitoring the movement or location of living cells over time.[6] It is a valuable tool for researchers, scientists, and drug development professionals engaged in studies of cell migration, proliferation, chemotaxis, and cell-cell interactions.[7] The dye freely passes through the membranes of live cells. Once inside, its mildly reactive bromomethyl group covalently binds to intracellular components, rendering the dye cell-impermeant and ensuring it is retained through multiple cell divisions.[7] [8] This stable, long-term labeling, lasting for at least 72 hours, is crucial for extended experimental observations.[7] A key advantage of CellTracker™ Violet BMQC is its low



cytotoxicity at working concentrations, ensuring that cellular behaviors are not perturbed by the labeling process.[7]

Physicochemical and Spectral Properties

The spectral characteristics of CellTracker™ Violet BMQC make it an excellent choice for multiplexing experiments, as its emission profile has minimal overlap with common green and red fluorophores like GFP.[7][9]

Property	Value	Reference
Chemical Name	2,3,6,7-tetrahydro-9- bromomethyl-1H,5H- quinolizino(9,1-gh)coumarin	[7]
Molecular Formula	C16H16BrNO2	[7]
Molecular Weight	334.2 g/mol	[7][8]
Excitation Maximum	415 nm	[6][8]
Emission Maximum	516 nm	[6][8]
Recommended Laser	405 nm Violet Laser	[9][10]
Recommended Filter	510/50 nm or 525/50 nm Bandpass	[6][9]
Stokes' Shift	~101 nm	[9]
Solvent for Stock	Anhydrous Dimethyl Sulfoxide (DMSO)	[11]

Applications

- Cell Proliferation Studies: The dye is passed to daughter cells upon division, allowing for the tracking of cell proliferation by monitoring the dilution of the fluorescent signal via flow cytometry.
- Cell Migration and Invasion Assays: Labeled cells can be tracked as they move through complex environments, such as in chemotaxis or wound-healing assays.[7]



- In Vivo Cell Tracking: Labeled cells can be injected into animal models to monitor their distribution, homing, and fate in a living organism.[12][13]
- Co-culture and Interaction Studies: The distinct violet fluorescence allows for clear identification of a labeled cell population when cultured with other cell types, for example, in immunology or oncology research.[7]

Experimental ProtocolsPreparation of Reagents

- 10 mM Stock Solution: Before opening, allow the vial of CellTracker™ Violet BMQC to warm to room temperature. Add the appropriate volume of high-quality, anhydrous DMSO to create a 10 mM stock solution (e.g., for a 100 μg vial with MW 334.2, add ~30 μL of DMSO). Mix well by vortexing.
- Storage: Store the stock solution at -20°C, desiccated and protected from light.
- Working Solution (1-25 μM): On the day of the experiment, dilute the 10 mM stock solution in serum-free medium to the desired final working concentration. A typical starting concentration is 5-10 μM. Warm the working solution to 37°C before use. Note: Staining must be performed in serum-free medium as serum components can interfere with the labeling process.[10]

Protocol for Labeling Adherent Cells

- Grow cells on coverslips or in culture dishes to the desired confluency.
- Aspirate the culture medium from the cells.
- Gently rinse the cells once with pre-warmed, serum-free medium or PBS.
- Add the pre-warmed CellTracker[™] Working Solution to the cells, ensuring the entire cell monolayer is covered.
- Incubate for 15-45 minutes at 37°C in a CO₂ incubator. The optimal time may vary by cell type.



- Aspirate the working solution.
- Wash the cells twice with fresh, pre-warmed, complete culture medium (containing serum).
- Add fresh complete culture medium to the cells and return them to the incubator. The cells are now ready for downstream applications or imaging.

Protocol for Labeling Cells in Suspension

- Harvest cells and count them. Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant.
- Resuspend the cell pellet gently in the pre-warmed CellTracker[™] Working Solution at a cell density of approximately 1 x 10⁶ cells/mL.
- Incubate for 15-45 minutes at 37°C in a CO₂ incubator or water bath, with occasional gentle mixing.
- After incubation, add at least 5 volumes of complete culture medium to the cell suspension to quench the staining reaction.
- Centrifuge the cells at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- The cells are now labeled and ready for use in experiments.

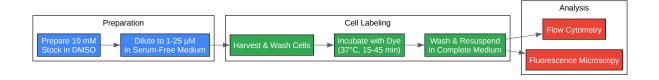
Analysis by Fluorescence Microscopy or Flow Cytometry

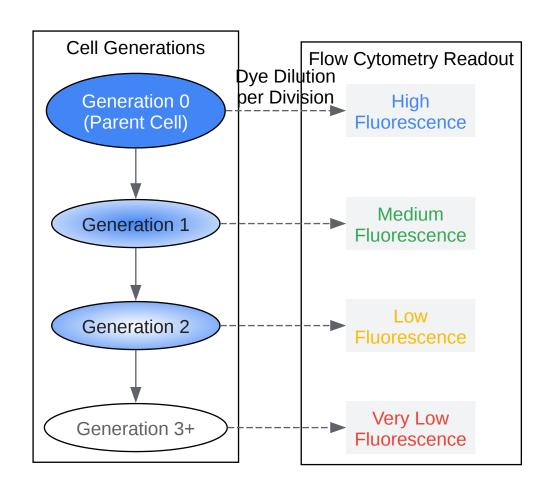
- Fluorescence Microscopy: Image cells using a filter set appropriate for violet excitation and green emission (e.g., DAPI/FITC dual-band filter or specific filters for ~405 nm excitation and ~525 nm emission).
- Flow Cytometry: Analyze cells using a flow cytometer equipped with a 405 nm violet laser.
 [10] Collect the emission signal using a bandpass filter appropriate for the dye, such as



510/50 nm or 525/50 nm.

Visualizations





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